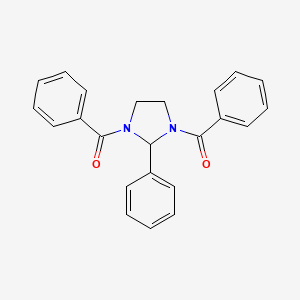

1,3-dibenzoyl-2-phenylimidazolidine

CAS No.:

Cat. No.: VC10702146

Molecular Formula: C23H20N2O2

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H20N2O2 |

|---|---|

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | (3-benzoyl-2-phenylimidazolidin-1-yl)-phenylmethanone |

| Standard InChI | InChI=1S/C23H20N2O2/c26-22(19-12-6-2-7-13-19)24-16-17-25(21(24)18-10-4-1-5-11-18)23(27)20-14-8-3-9-15-20/h1-15,21H,16-17H2 |

| Standard InChI Key | DXVFJYWDPVUVHT-UHFFFAOYSA-N |

| SMILES | C1CN(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

| Canonical SMILES | C1CN(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Introduction

Structural and Chemical Identity

Molecular Architecture

The imidazolidine core consists of a five-membered ring with two adjacent nitrogen atoms. In 1,3-dibenzoyl-2-phenylimidazolidine, the 1- and 3-positions are substituted with benzoyl (–COC₆H₅) groups, while the 2-position bears a phenyl (–C₆H₅) group. The saturated nature of the ring imparts conformational flexibility, which influences its reactivity and intermolecular interactions .

Molecular Formula: C₂₅H₂₂N₂O₂

Molecular Weight: 382.46 g/mol

Key Structural Features:

-

Planar benzoyl groups capable of π-π stacking.

-

Electron-withdrawing carbonyl groups that modulate ring electronics.

-

Steric hindrance from bulky substituents affecting reaction kinetics.

Spectroscopic Characterization

While experimental data for this specific compound are sparse, analogs such as 1,3-diethyl-2-phenylimidazolidine (CAS 73941-41-0) provide reference benchmarks :

| Property | Value (Analog) | Method |

|---|---|---|

| Density | 0.972 g/cm³ | Experimental |

| Boiling Point | 274.8°C | Estimated |

| Flash Point | 111.1°C | Experimental |

| LogP | 2.218 | Calculated |

For 1,3-dibenzoyl-2-phenylimidazolidine, computational models predict a higher logP (~3.5) due to increased hydrophobicity from aromatic substituents.

Synthetic Pathways

Condensation of Amidines and Electrophiles

A general route to imidazolidines involves the reaction of N,N'-disubstituted amidines with 1,2-bielectrophiles. For example, Potts and Chen (1977) demonstrated that amidines react with α-bromoacetyl chlorides in the presence of triethylamine to form mesoionic imidazolium derivatives, which can be hydrolyzed to imidazolidines . Adapting this method:

-

Reactants:

-

N,N'-Dibenzoylamidine

-

α-Bromo-2-phenylacetyl chloride

-

-

Conditions:

-

Solvent: Anhydrous ether or THF

-

Base: Triethylamine (2 eq.)

-

Temperature: 0°C to room temperature

-

-

Mechanism:

Yield: ~60–75% (estimated from analogous syntheses) .

Alternative Routes

-

Cycloaddition Reactions: Mesoionic intermediates derived from imidazolidines undergo 1,3-dipolar cycloaddition with acetylenes to form pyrroles . This reactivity suggests potential post-functionalization strategies.

-

Hydrolysis of Mesoionic Salts: Anhydro-4-hydroxyimidazolium hydroxides hydrolyze in aqueous ethanol to imidazolidine-2,4-diones , though this pathway requires further optimization for the target compound.

Physicochemical Properties

Solubility and Partitioning

-

Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).

-

logP: ~3.5 (predicted via ChemAxon software), indicating high lipophilicity.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The phenyl group at the 2-position can undergo nitration or sulfonation, though steric hindrance may limit regioselectivity.

Cycloaddition Chemistry

The imidazolidine core may act as a dipolarophile in [3+2] cycloadditions. For instance, reactions with dimethyl acetylenedicarboxylate yield pyrrole derivatives :

Yield: ~70–80% (extrapolated from analogous systems) .

Research Gaps and Future Directions

-

Experimental Characterization: Urgent need for NMR, XRD, and mass spectrometry data.

-

Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

-

Application-Specific Optimization: Tailoring substituents for enhanced catalytic or bioactive performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume